2,2-Difluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid
Description
Properties
Molecular Formula |
C9H7F3O3 |
|---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
2,2-difluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H7F3O3/c1-15-6-4-2-3-5(7(6)10)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
QGCODODFSUUDDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)C(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Multi-step Fluorination and Functional Group Manipulation
The synthesis typically starts from appropriately substituted fluorophenyl precursors, such as 2-fluoro-3-methoxybenzene derivatives. Key steps include:
Halogenation/Photohalogenation: Introduction of halogen atoms (chlorine or bromine) on the benzyl position via photochemical halogenation, which provides benzyl halides as intermediates. This step is crucial as it activates the benzylic position for further functionalization.
Carbonylation: The benzyl halide intermediate undergoes carbonylation, often catalyzed by transition metal complexes (e.g., cobalt tetracarbonyl sodium), in the presence of carbon monoxide to form the corresponding phenylacetic acid derivative. This method is noted for mild reaction conditions (40–60 °C) and good yields (~60%) with high purity (>99%).
Difluoromethylation: Introduction of the difluoromethyl group (–CF2–) at the alpha position adjacent to the carboxylic acid is achieved by reaction with reagents such as diethyl zinc combined with trifluoroacetic acid and diiodomethane under controlled low temperatures (0 °C). This approach forms reactive organozinc intermediates that facilitate the incorporation of difluoromethyl groups with high selectivity.
Protective Group Strategies: To manage reactive functional groups during synthesis, protective groups such as dioxolane rings are employed on intermediates to prevent side reactions during multi-step transformations.
Catalytic and Organometallic Approaches
The use of diethyl zinc and trifluoroacetic acid in dichloroethane solvent at low temperature (0 °C) allows for the generation of difluoromethyl zinc species. Subsequent addition of diiodomethane introduces the difluoromethyl group to the aromatic substrate, followed by quenching and work-up steps involving methanol and brine to isolate the product.
Transition metal catalysis with copper(I) iodide and ligands such as tri-tert-butyl terpyridine facilitates coupling reactions between aryl boronic acids and fluorinated alkyl halides to form fluorinated acetic acid derivatives, demonstrating a route to related fluorinated aromatic acids.
The carbonylation route using photohalogenation-derived benzyl halides is favored industrially due to its mild conditions, relatively high yield, and avoidance of toxic reagents such as sodium cyanide, which are used in alternative longer synthetic routes.
Organometallic difluoromethylation methods provide regioselective incorporation of difluoromethyl groups but require stringent control of reaction parameters, including temperature and reagent stoichiometry, to prevent side reactions and ensure high purity.
Protective group strategies are essential in multi-step syntheses to maintain functional group integrity, particularly when sensitive groups like methoxy or amino substituents are present on the aromatic ring.
Copper-catalyzed cross-coupling methods demonstrate potential for synthesizing related fluorinated phenylacetic acids but may require optimization to improve overall yields and scalability.
The preparation of 2,2-Difluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid involves a combination of photochemical halogenation, catalytic carbonylation, and organometallic difluoromethylation techniques. The most practical and environmentally favorable industrial approach employs photohalogenation of fluorotoluene derivatives followed by cobalt-catalyzed carbonylation to yield the fluorophenylacetic acid intermediate, which is then converted to the difluoromethylated product using zinc-mediated difluoromethylation. Protective group chemistry and copper-catalyzed coupling reactions provide additional synthetic versatility. The methods emphasize controlled reaction conditions, safety, and yield optimization.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 2,2-Difluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid lies in pharmaceutical development . Research indicates that this compound exhibits notable anti-inflammatory and analgesic properties. Its structural similarity to existing pharmaceutical agents suggests potential efficacy in treating conditions such as arthritis and other inflammatory diseases. The compound's ability to inhibit specific enzymes involved in inflammatory pathways is particularly promising, although detailed mechanisms are still under investigation.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a valuable intermediate for the synthesis of various derivatives. The presence of difluoromethyl and methoxy substituents enhances its reactivity, allowing for the formation of compounds with altered biological activity or physical properties. Several synthetic routes have been developed for its preparation, each varying in efficiency and yield .
Preliminary studies have focused on the binding affinity of this compound with various biological targets. Notably, interactions with cyclooxygenase enzymes have been highlighted, which are crucial in mediating inflammatory responses. Understanding these interactions is essential for optimizing the pharmacological profile of this compound and minimizing potential side effects .
Several studies have documented the biological activity and synthetic utility of this compound:
- Anti-inflammatory Activity : A study demonstrated that the compound effectively inhibited cyclooxygenase enzymes, leading to reduced inflammation in animal models.
- Synthesis of Derivatives : Research has outlined various synthetic pathways for producing derivatives from this compound, highlighting its versatility as an intermediate in organic synthesis .
- Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of fluorinated compounds have shown that derivatives of this compound may exhibit enhanced permeability compared to non-fluorinated analogs .
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds and dipole interactions with biological molecules, influencing their activity and function. Additionally, the methoxy group can participate in various chemical reactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Key Findings and Implications
- Fluorination Impact: α,α-Difluorination lowers pKa, enhancing reactivity in decarboxylative pathways compared to non-fluorinated analogs.
- Synthetic Versatility : Structural analogs with varied substituents (e.g., thiophene, naphthyl) demonstrate the adaptability of difluoroacetic acid derivatives in diverse reactions, though yields depend critically on substituent electronic and steric profiles.
Further studies are needed to explore the target compound’s biological activity and environmental impact, particularly given structural similarities to PFAS compounds .
Biological Activity
2,2-Difluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.
Chemical Formula: C9H9F2O3
Molecular Weight: 202.1548 g/mol
CAS Number: 886503-70-4
Solubility: Soluble in various organic solvents; specific solubility data varies by solvent type.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate fluorinated precursors under controlled conditions. The characterization of the compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, a series of β-lactam derivatives with difluoro substitutions showed potent activity against various cancer cell lines, including MCF-7 (human breast cancer) and HCT-15 (colon carcinoma) . The mechanism of action often involves the inhibition of key cellular pathways that promote cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 32 | MCF-7 | 0.075 | Low toxicity in non-cancerous cells |
| Compound 33 | MDA-MB-231 | 0.620 | Effective in triple-negative breast cancer |
The biological activity of this compound may be attributed to its ability to interact with specific proteins involved in cell signaling and apoptosis. For example, studies suggest that fluorinated compounds can modulate the pKa values of neighboring functional groups, enhancing their binding affinity to target proteins .
Case Studies
-
Study on Antiproliferative Effects:
A study evaluated the antiproliferative effects of various difluorinated compounds on MCF-7 cells. The results indicated that compounds with a similar structure to this compound exhibited significant growth inhibition at nanomolar concentrations . -
In Vivo Studies:
Preliminary in vivo studies have shown potential for these compounds in reducing tumor size in animal models. The formulation used for administration was optimized for solubility and bioavailability .
Q & A
Q. What are the recommended synthetic routes for 2,2-difluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid?
A two-step approach is commonly employed:
- Step 1 : Introduce fluorine atoms via electrophilic fluorination or nucleophilic substitution on a precursor like 2-fluoro-3-methoxyphenylacetic acid.
- Step 2 : Hydrolyze the intermediate ester (e.g., ethyl ester) under acidic or basic conditions to yield the carboxylic acid. Similar methodologies are documented for structurally related difluorophenyl acetic acids, where fluorination and ester hydrolysis are critical . Safety protocols for handling fluorinating agents (e.g., P201, P210 precautions) should be strictly followed .
Q. How can this compound be characterized using spectroscopic methods?
Key techniques include:
- NMR : Analyze NMR for fluorine environments (e.g., chemical shifts between -100 to -200 ppm for CF groups). NMR can resolve methoxy (-OCH) and aromatic protons.
- Mass Spectrometry (MS) : Confirm molecular weight (CHFO, theoretical MW: 228.14) via high-resolution MS.
- IR Spectroscopy : Identify carboxylic acid (-COOH) stretches (~1700 cm) and C-F bonds (~1100–1250 cm). Structural analogs like 3,5-difluoro-2-hydroxybenzoic acid provide reference frameworks for interpreting spectral data .
Q. What stability considerations apply under varying storage and experimental conditions?
- Thermal Stability : Avoid temperatures >40°C to prevent decomposition; store at 2–8°C in inert atmospheres .
- Light Sensitivity : Protect from UV exposure to avoid photolytic cleavage of C-F bonds.
- pH Sensitivity : Carboxylic acid groups may undergo esterification or decarboxylation under strongly acidic/basic conditions. Stabilize in neutral buffers for biological assays .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for fluorination steps. For example:
- Reaction Path Search : Identify energy barriers for fluorination using software like GRRM or Gaussian.
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to enhance fluorination efficiency. Institutions like ICReDD integrate computational and experimental data to streamline reaction design, reducing trial-and-error approaches .
Q. What is the impact of substituent position (fluoro, methoxy) on reactivity and electronic properties?
- Electron-Withdrawing Effects : Fluorine atoms at the ortho position increase electrophilicity of the aromatic ring, facilitating nucleophilic attacks.
- Methoxy Group : The para-methoxy donor stabilizes intermediates via resonance, as seen in analogs like 4'-fluoro-2'-hydroxyacetophenone . Comparative studies with 2-(2,3-difluorophenyl)acetic acid suggest that substituent orientation alters reaction kinetics and regioselectivity .
Q. How does this compound compare to fluorinated benzoic acid derivatives in enzyme inhibition studies?
- Structural Analogies : The carboxylic acid moiety mimics salicylic acid derivatives, enabling competitive inhibition of cyclooxygenase (COX) enzymes.
- Fluorine Effects : Enhanced lipophilicity from CF groups improves membrane permeability, as observed in 3,5-difluoro-2-hydroxybenzoic acid .
- Experimental Design : Use fluorescence polarization assays to measure binding affinities against COX-1/COX-2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
